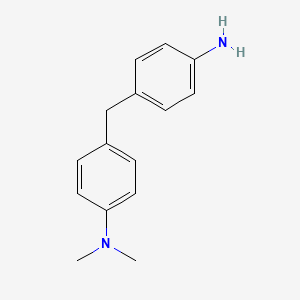
Aniline, N,N-dimethyl-4,4'-methylenedi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, N,N-dimethyl-4,4’-methylenedi- is a chemical compound known for its role as an intermediate in dye manufacturing and as a reagent for the determination of lead. It is also referred to as N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane or N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline . This compound is characterized by its molecular formula CH2[C6H4N(CH3)2]2 and a molecular weight of 254.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aniline, N,N-dimethyl-4,4’-methylenedi- can be synthesized through the reaction of aniline with formaldehyde in the presence of hydrochloric acid . This reaction proceeds in two steps: the formation of an intermediate aminal at room temperature, followed by the rearrangement of the aminal to the final product at higher temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves the alkylation of aniline with methanol in the presence of an acid catalyst . This method is efficient and widely used in large-scale manufacturing processes.
Chemical Reactions Analysis
Types of Reactions
Aniline, N,N-dimethyl-4,4’-methylenedi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces simpler amines.
Scientific Research Applications
Aniline, N,N-dimethyl-4,4’-methylenedi- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It has been used to check the production of hydrogen cyanide by bacteria.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Aniline, N,N-dimethyl-4,4’-methylenedi- involves its interaction with various molecular targets and pathways. It acts as a reagent in chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in various chemical processes, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: This compound is similar in structure but lacks the methylene bridge between the aromatic rings.
4,4’-Methylenedianiline: This compound has a similar methylene bridge but does not have the dimethylamino groups.
Uniqueness
Aniline, N,N-dimethyl-4,4’-methylenedi- is unique due to its specific structure, which includes both the methylene bridge and the dimethylamino groups. This combination of features makes it particularly useful in dye manufacturing and as a reagent in various chemical assays .
Properties
CAS No. |
83322-98-9 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-17(2)15-9-5-13(6-10-15)11-12-3-7-14(16)8-4-12/h3-10H,11,16H2,1-2H3 |
InChI Key |
KEZSNCVCAQSBLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


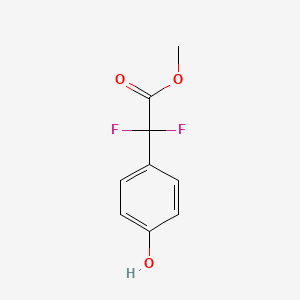
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
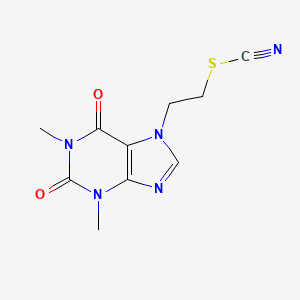
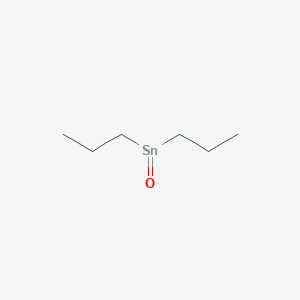
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
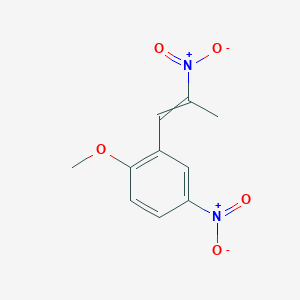

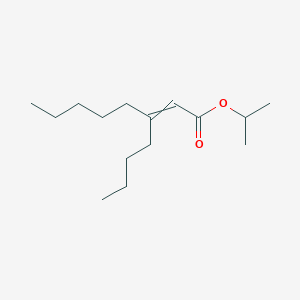
![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
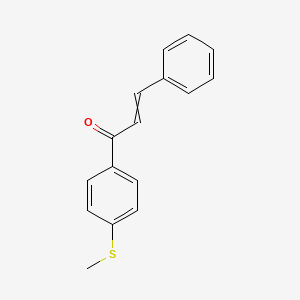
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
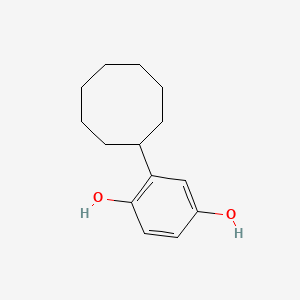
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
